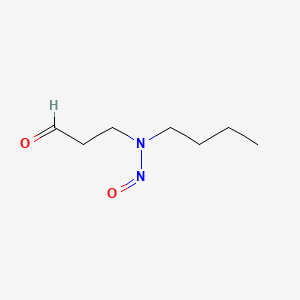

Propanal, 3-(butylnitrosoamino)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propanal, 3-(butylnitrosoamino)- (CAS: 51938-13-7), also known as Butyl-(3-hydroxypropyl)nitrosamine, is a nitrosoamine compound with the molecular formula C₇H₁₆N₂O₂ and a molecular weight of 160.25 g/mol . Structurally, it features a nitroso group (-N=O) attached to a butylamino-propanol backbone. Its oral toxicity in rats (LD₅₀: 1500 mg/kg) classifies it as moderately toxic, but its carcinogenic risk remains under scrutiny .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanal, 3-(butylnitrosoamino)- typically involves the reaction of propanal with butylamine and a nitrosating agent. One common method is the reaction of propanal with butylamine in the presence of sodium nitrite and acetic acid. The reaction is carried out at low temperatures to prevent the decomposition of the nitroso compound .

Industrial Production Methods

Industrial production of propanal, 3-(butylnitrosoamino)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Propanal, 3-(butylnitrosoamino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium dichromate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of propanal, 3-(butylnitrosoamino)- can yield nitroso derivatives, while reduction can produce amines.

Scientific Research Applications

Propanal, 3-(butylnitrosoamino)- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of propanal, 3-(butylnitrosoamino)- involves its interaction with molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular processes and pathways, making the compound of interest in biochemical and pharmacological studies .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Propanal, 3-(butylnitrosoamino)- belongs to the nitrosamine class, characterized by the nitroso group bonded to an amine. Below is a comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Features |

|---|---|---|---|---|

| Propanal, 3-(butylnitrosoamino)- | 51938-13-7 | C₇H₁₆N₂O₂ | Nitroso, hydroxyl, amine | Mutagenic, moderate toxicity |

| Dimethylaminopropylamine | 109-55-7 | C₅H₁₄N₂ | Tertiary amine | Industrial solvent, corrosive |

| 3-(Methylamino)-1-propanol | 3179-63-3 | C₅H₁₃NO | Hydroxyl, secondary amine | Intermediate in drug synthesis |

| N-Nitrosodimethylamine (NDMA) | 62-75-9 | C₂H₆N₂O | Nitroso, dimethylamine | Potent carcinogen (LD₅₀: 37 mg/kg) |

Key Observations :

- Propanal, 3-(butylnitrosoamino)- shares the nitroso group with NDMA, a well-known carcinogen. However, its longer alkyl chain and hydroxyl group may reduce volatility and alter metabolic pathways compared to NDMA .

Toxicity and Carcinogenicity Profiles

Key Findings :

- Propanal, 3-(butylnitrosoamino)- exhibits lower acute toxicity than NDMA (higher LD₅₀) but shares mutagenic activity, albeit at higher concentrations .

Environmental and Industrial Relevance

- Its formation may occur as a byproduct in reactions involving secondary amines and nitrosating agents, similar to NDMA formation in water treatment systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(butylnitrosoamino)propanal, and how can purity be validated?

- Synthesis : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous nitrosoamine synthesis methods involve nitrosation of secondary amines using nitrous acid or sodium nitrite under acidic conditions . For example, 3-(butylnitrosoamino)-1-propanol (a related compound) is synthesized via nitrosation of butyl-(3-hydroxypropyl)amine . Adapting this method, researchers could substitute the alcohol group with an aldehyde moiety.

- Purity Validation : Use HPLC-MS/MS with a C18 column and methanol/water gradient (e.g., 50:50 to 90:10) for separation, coupled with internal standards like deuterated analogs for quantification . Confirm structural integrity via NMR (¹H/¹³C) and FT-IR spectroscopy to detect aldehyde (C=O stretch ~1720 cm⁻¹) and nitroso (N–N=O ~1450 cm⁻¹) functional groups .

Q. How should researchers characterize the stability of 3-(butylnitrosoamino)propanal under varying storage conditions?

- Methodology : Conduct accelerated stability studies under controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC-MS/MS, focusing on byproducts like nitric oxide (NO) derivatives, which are indicative of nitroso compound decomposition .

- Key Findings : Nitrosamines are thermally labile; decomposition above 60°C releases NOx fumes . Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to minimize photolytic and oxidative degradation.

Advanced Research Questions

Q. What experimental designs are optimal for assessing the mutagenic potential of 3-(butylnitrosoamino)propanal?

- Ames Test Protocol : Use Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation (S9 liver homogenate). Prepare doses from 0.1–100 µg/plate and measure revertant colonies. A 2-fold increase over baseline indicates mutagenicity .

- Data Interpretation : Evidence reports mutation activity at 100 µg/plate in S. typhimurium assays for structurally similar nitrosamines. Dose-response curves should be analyzed for statistical significance (e.g., ANOVA, p < 0.05) .

Q. How can conflicting data on the oxidative stability of 3-(butylnitrosoamino)propanal in biological matrices be resolved?

- Analytical Strategy : Use isotopically labeled internal standards (e.g., ¹³C/¹⁵N analogs) to correct for matrix effects in urine or serum samples . Optimize solid-phase extraction (SPE) protocols with Oasis HLB cartridges and elute with acetonitrile/ethyl acetate (70:30) to recover >85% of the analyte .

- Conflict Resolution : Discrepancies may arise from pH-dependent degradation. Perform stability tests at physiological pH (7.4) and acidic conditions (pH 2–3) to identify optimal storage buffers .

Q. What are the methodological considerations for quantifying 3-(butylnitrosoamino)propanal in environmental samples?

- Sample Preparation : Extract water or soil samples via liquid-liquid extraction (LLE) with dichloromethane. Concentrate extracts under reduced pressure and reconstitute in methanol for analysis .

- Instrumentation : Employ HPLC-MS/MS with electrospray ionization (ESI) in positive ion mode. Monitor transitions such as m/z 160 → 143 (characteristic of nitrosoamine fragmentation) . Calibrate with a 5-point curve (1–100 ng/mL) and report limits of detection (LOD < 0.5 ng/mL) .

Q. Data Contradictions and Mitigation

- Toxicity vs. Analytical Recovery : reports moderate oral toxicity (LD₅₀: 1500 mg/kg in rats) but does not specify bioaccumulation factors. If environmental studies show low recovery, validate extraction efficiency using spike-and-recovery experiments (80–120% acceptable range) .

- Mutagenicity Mechanisms : While nitrosamines are generally carcinogenic, absence of tumorigenic data for this compound requires confirmation via in vivo models (e.g., rodent bioassays) .

Properties

CAS No. |

70625-88-6 |

|---|---|

Molecular Formula |

C7H14N2O2 |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

N-butyl-N-(3-oxopropyl)nitrous amide |

InChI |

InChI=1S/C7H14N2O2/c1-2-3-5-9(8-11)6-4-7-10/h7H,2-6H2,1H3 |

InChI Key |

DZULXNNXXVUPAS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCC=O)N=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.